Cas no 903185-30-8 (3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one)

3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
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- 3-(4-methoxyphenyl)-7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]chromen-4-one
- 3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one
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- インチ: 1S/C29H30N2O5/c1-33-22-9-7-21(8-10-22)25-20-36-28-19-23(11-12-24(28)29(25)32)35-18-17-30-13-15-31(16-14-30)26-5-3-4-6-27(26)34-2/h3-12,19-20H,13-18H2,1-2H3
- InChIKey: GLFKQFDBMGTCLZ-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC(OCCN3CCN(C4=CC=CC=C4OC)CC3)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1
3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-4087-2mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-20μmol |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-4mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-25mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-10mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-100mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-1mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-5mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-15mg |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-4087-2μmol |
3-(4-methoxyphenyl)-7-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy}-4H-chromen-4-one |
903185-30-8 | 2μmol |
$57.0 | 2023-09-11 |
3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 903185-30-8 and Product Name: 3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one
The compound with the CAS number 903185-30-8 and the product name 3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The structural complexity of this compound, featuring a chromenone core appended with a methoxyphenyl group and a piperazine-derived ethoxy side chain, positions it as a promising candidate for further exploration in medicinal chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of chromenone derivatives due to their diverse biological activities. The chromenone scaffold, known for its stability and versatility, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-methoxyphenyl group in this compound not only contributes to its structural stability but also enhances its solubility and bioavailability, making it an attractive candidate for oral administration. Additionally, the piperazine moiety introduces a pharmacophore that is frequently associated with central nervous system (CNS) activity, suggesting potential applications in neuropharmacology.
The synthesis of 3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include the condensation of 4-methoxybenzaldehyde with resorcinol to form the chromenone core, followed by the introduction of the piperazine-derived ethoxy side chain through nucleophilic substitution reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the formation of carbon-carbon bonds, ensuring the structural integrity of the molecule.
Recent studies have highlighted the importance of structural optimization in enhancing pharmacological activity. The methoxyphenyl group in this compound plays a crucial role in modulating its interactions with biological targets. Computational modeling studies have demonstrated that this moiety can effectively engage with receptor sites, leading to improved binding affinity and sustained activity. Furthermore, the piperazine ethoxy side chain has been shown to enhance metabolic stability, reducing the likelihood of rapid degradation in vivo. These features make this compound a compelling candidate for further development into a therapeutic agent.
The biological activity of 3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one has been evaluated through in vitro and in vivo studies. Preliminary results indicate that this compound exhibits significant inhibitory effects on various enzymes and receptors relevant to neurological disorders. Specifically, it has shown promise in reducing inflammation and oxidative stress, which are key pathological mechanisms underlying conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its ability to modulate neurotransmitter release suggests potential applications in treating depression and anxiety disorders.
One of the most exciting aspects of this compound is its potential for further derivatization to enhance its therapeutic profile. By modifying substituents on the chromenone core or introducing additional functional groups, researchers can fine-tune its biological activity to target specific diseases more effectively. For instance, incorporating fluorine atoms into the methoxyphenyl group has been shown to improve blood-brain barrier penetration, enhancing CNS drug delivery. Similarly, altering the piperazine moiety can fine-tune receptor selectivity, minimizing off-target effects.
The synthesis and characterization of 3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one also contribute to our understanding of molecular interactions at a fundamental level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its structure and dynamics. These studies provide valuable insights into how this compound interacts with biological targets at the molecular level, informing future drug design strategies.
In conclusion, 3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one represents a significant advancement in pharmaceutical research due to its complex structure and promising biological activities. Its potential applications in treating neurological disorders, coupled with its synthetic accessibility and structural versatility, make it an attractive candidate for further development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing unmet medical needs.
903185-30-8 (3-(4-methoxyphenyl)-7-{2-4-(2-methoxyphenyl)piperazin-1-ylethoxy}-4H-chromen-4-one) 関連製品
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